4-((Nitrooxy)methyl)phenyl isonicotinate
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Overview
Description
4-((Nitrooxy)methyl)phenyl isonicotinate is an organic compound with the molecular formula C13H10N2O5 It is characterized by the presence of a nitrooxy group attached to a methylphenyl ring, which is further connected to an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Nitrooxy)methyl)phenyl isonicotinate typically involves the nitration of methylphenyl isonicotinate. The process begins with the preparation of methylphenyl isonicotinate, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitrooxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Nitrooxy)methyl)phenyl isonicotinate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: The nitrooxy group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl isonicotinates.
Scientific Research Applications
4-((Nitrooxy)methyl)phenyl isonicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((Nitrooxy)methyl)phenyl isonicotinate involves its interaction with specific molecular targets. The nitrooxy group can undergo biotransformation to release nitric oxide, which has various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((Nitrooxy)methyl)phenyl benzoate
- 4-((Nitrooxy)methyl)phenyl acetate
- 4-((Nitrooxy)methyl)phenyl propionate
Uniqueness
4-((Nitrooxy)methyl)phenyl isonicotinate is unique due to its isonicotinate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(nitrooxymethyl)phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-13(11-5-7-14-8-6-11)20-12-3-1-10(2-4-12)9-19-15(17)18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWMEPCULCBSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO[N+](=O)[O-])OC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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